molecular formula C16H18N2O4 B12236196 Diethyl 1-benzyl-1H-pyrazole-3,4-dicarboxylate

Diethyl 1-benzyl-1H-pyrazole-3,4-dicarboxylate

Cat. No.: B12236196
M. Wt: 302.32 g/mol
InChI Key: NAAVVRNMLDPSMH-UHFFFAOYSA-N
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Description

Diethyl 1-benzyl-1H-pyrazole-3,4-dicarboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of two ester groups at the 3 and 4 positions of the pyrazole ring, as well as a benzyl group at the 1 position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 1-benzyl-1H-pyrazole-3,4-dicarboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of diethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate with hydrazine hydrate under acidic conditions . The reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-benzyl-1H-pyrazole-3,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

Diethyl 1-benzyl-1H-pyrazole-3,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl 1-benzyl-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the nature of the substituents on the pyrazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 1-benzyl-1H-pyrazole-3,4-dicarboxylate is unique due to the presence of both benzyl and ester groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Biological Activity

Diethyl 1-benzyl-1H-pyrazole-3,4-dicarboxylate (DBPDC) is a synthetic compound belonging to the pyrazole family, characterized by its unique five-membered heterocyclic structure. This compound has garnered significant attention due to its biological activities, particularly as an inhibitor of xanthine oxidase (XO), an enzyme involved in purine metabolism. Elevated XO activity is associated with disorders such as gout and cardiovascular diseases, making DBPDC a promising candidate for therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C15H16N2O4
  • Molecular Weight : Approximately 288.3 g/mol
  • Functional Groups : Contains two carboxylate groups and a benzyl substituent on the pyrazole ring.

The structural characteristics of DBPDC enhance its potential biological activities, particularly its inhibitory effect on xanthine oxidase. The compound's design allows for effective binding to the active site of XO, thereby reducing uric acid production in the body.

Research indicates that DBPDC binds effectively to the active site of xanthine oxidase. Molecular docking studies have demonstrated that this binding inhibits the enzyme's activity, leading to decreased levels of uric acid in the blood. This mechanism is crucial for conditions like hyperuricemia and gout, where uric acid accumulation can lead to severe health issues .

Biological Activities

  • Xanthine Oxidase Inhibition :
    • DBPDC exhibits significant inhibitory activity against XO, which is critical for managing hyperuricemia.
    • Inhibition of this enzyme can lead to therapeutic benefits in treating gout and related disorders.
  • Anti-inflammatory Properties :
    • Pyrazole derivatives, including DBPDC, have been studied for their anti-inflammatory effects. They may inhibit inflammatory pathways and reduce pain associated with inflammatory diseases .
    • A study highlighted that compounds similar to DBPDC demonstrated comparable anti-inflammatory activity to established drugs like diclofenac and celecoxib .
  • Potential Anticancer Activity :
    • Preliminary studies suggest that pyrazole derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells. Research on structurally related compounds has shown promising results in various cancer cell lines, indicating a potential area for further exploration with DBPDC .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of DBPDC and related compounds:

  • Inhibition Studies : A study reported that DBPDC showed a significant reduction in uric acid levels in animal models, demonstrating its potential as a therapeutic agent for gout.
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications in the pyrazole structure can enhance biological activity. For instance, variations in substituents on the benzyl group have been linked to improved inhibition of XO and increased anti-inflammatory effects .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
This compoundBenzyl group; two carboxylate groupsStrong XO inhibitor; anti-inflammatory
Dimethyl 1-benzyl-1H-pyrazole-3,5-dicarboxylateSimilar pyrazole structure with different esterVaries; different biological activities
Diethyl 1-benzoyl-1H-pyrazole-3-carboxylateBenzoyl group instead of benzylPotentially different pharmacological profiles
N-Benzyl-1H-pyrazole-4-carboxamideAmide functional groupDifferent mechanism of action

The unique arrangement of functional groups in DBPDC enhances its inhibitory activity against xanthine oxidase while providing a scaffold for further derivatization in medicinal chemistry.

Properties

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

diethyl 1-benzylpyrazole-3,4-dicarboxylate

InChI

InChI=1S/C16H18N2O4/c1-3-21-15(19)13-11-18(10-12-8-6-5-7-9-12)17-14(13)16(20)22-4-2/h5-9,11H,3-4,10H2,1-2H3

InChI Key

NAAVVRNMLDPSMH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1C(=O)OCC)CC2=CC=CC=C2

Origin of Product

United States

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